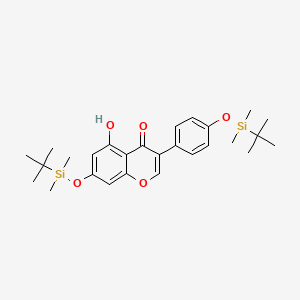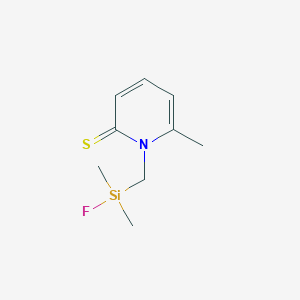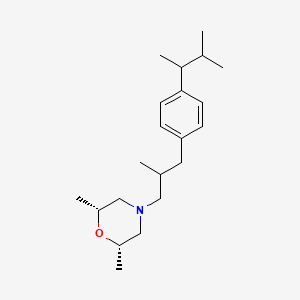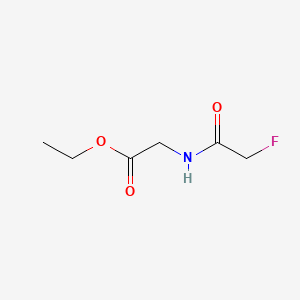
1-Acenaphthenol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acenaphthenol-d3 is a deuterated derivative of 1-Acenaphthenol, a polycyclic aromatic hydrocarbon. The compound is characterized by the replacement of three hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in the field of spectroscopy and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acenaphthenol-d3 can be synthesized through the deuteration of 1-Acenaphthenol. The process typically involves the use of deuterium gas or deuterated solvents under specific reaction conditions to achieve the desired isotopic substitution.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often utilizing specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acenaphthenol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: It acts as a nucleophile in substitution reactions, displacing halide components in alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides are typical reagents in substitution reactions.
Major Products:
Oxidation: Produces ketones or quinones.
Reduction: Yields the hydrocarbon form.
Substitution: Forms alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Acenaphthenol-d3 is widely used in scientific research due to its unique properties:
Chemistry: Utilized in NMR spectroscopy as an internal standard due to its deuterium content.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications and as a tracer in metabolic studies.
Industry: Used in the development of new materials and as a reference compound in analytical methods
Mecanismo De Acción
The mechanism of action of 1-Acenaphthenol-d3 involves its interaction with various molecular targets. In substitution reactions, it acts as a nucleophile, forming linkages with alkyl halides. The deuterium atoms in the compound provide unique spectroscopic signatures, making it valuable in tracing and analytical studies .
Comparación Con Compuestos Similares
1-Acenaphthenol-d3 is compared with other polycyclic aromatic hydrocarbons and their derivatives:
Similar Compounds: 9,10-Dimethylanthracene, 1-Acenaphthylenol, and other alkylated derivatives.
Uniqueness: The presence of deuterium atoms makes this compound particularly useful in NMR spectroscopy and other analytical techniques, providing distinct advantages over non-deuterated analogs.
Propiedades
Fórmula molecular |
C12H10O |
|---|---|
Peso molecular |
173.22 g/mol |
Nombre IUPAC |
1,2,2-trideuterioacenaphthylen-1-ol |
InChI |
InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/i7D2,11D |
Clave InChI |
MXUCIEHYJYRTLT-XGWWUZNLSA-N |
SMILES isomérico |
[2H]C1(C2=CC=CC3=C2C(=CC=C3)C1([2H])O)[2H] |
SMILES canónico |
C1C(C2=CC=CC3=C2C1=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)


![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)




![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)


